Isonicotinic acid, (diphenylmethylene)hydrazide
Description
Properties
CAS No. |
4813-14-3 |
|---|---|
Molecular Formula |
C19H15N3O |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-(benzhydrylideneamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C19H15N3O/c23-19(17-11-13-20-14-12-17)22-21-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H,(H,22,23) |
InChI Key |
SELLBXVSWRWVOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC=NC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Direct Reaction of Isonicotinic Acid with Hydrazine Hydrate
The foundational method involves refluxing isonicotinic acid with excess hydrazine hydrate in a dual solvent-diluent system. As detailed in US2891067A , a lower aliphatic alcohol (e.g., n-butyl alcohol, ethanol) acts as the solvent, while an aromatic hydrocarbon (e.g., toluene, xylene) serves as a diluent and water entrainer. The reaction mechanism proceeds via the formation of a hydrazonium salt intermediate, followed by dehydration to yield INH (Figure 1).
Reaction Conditions:
-
Temperature: 110–170°C
-
Duration: 10–30 hours
-
Molar Ratio: 1:1.5–2 (isonicotinic acid : hydrazine hydrate)
-
Solvent System: n-Butyl alcohol (50–75 mL) + toluene (100 mL) per 24.6 g isonicotinic acid.
Key Observations:
-
Distillate analysis confirms reaction progress by monitoring aqueous layer separation.
-
Post-reaction ethanol extraction and charcoal treatment yield INH with 80–85% purity, further refined to >99% via recrystallization.
Example (US2891067A):
| Component | Quantity |
|---|---|
| Isonicotinic acid | 24.6 g |
| Hydrazine hydrate | 13 mL |
| n-Butyl alcohol | 50 mL |
| Toluene | 100 mL |
| Yield | 12 g (70%) |
| Melting Point | 170–173°C |
Single-Step Synthesis from Isonicotinamide
EP1575921B1 discloses a streamlined approach using isonicotinamide and hydrazine hydrate in C1–C3 alcohols (e.g., methanol, ethanol). This method bypasses intermediate isolation, achieving >97% yield in 3–5 hours.
Optimized Parameters:
-
Temperature: 100–120°C
-
Molar Ratio: 1:0.7–1.1 (isonicotinamide : hydrazine hydrate)
Example (EP1575921B1):
| Component | Quantity |
|---|---|
| Isonicotinamide | 24.99 g |
| Hydrazine hydrate | 20.20 g |
| Methanol | 39.48 g |
| Yield | 24.0 g (96.03%) |
| Purity | >99% |
Formation of (Diphenylmethylene)hydrazide
The second stage involves condensing INH with benzophenone under mild acidic or neutral conditions. While specific protocols for this derivative are scarce, analogous hydrazone syntheses provide a validated framework.
Schiff Base Condensation
INH reacts with carbonyl compounds (e.g., benzophenone) in refluxing ethanol, catalyzed by acetic acid or p-toluenesulfonic acid (PTSA). The reaction proceeds via nucleophilic attack of the hydrazide’s amine on the carbonyl carbon, followed by dehydration (Figure 2).
General Protocol:
-
Reactants: INH (1 equiv), benzophenone (1.2 equiv).
-
Solvent: Anhydrous ethanol (50 mL/g INH).
-
Catalyst: Glacial acetic acid (0.1 equiv).
-
Conditions: Reflux at 80°C for 6–8 hours.
Workup:
-
Cool the mixture to precipitate the product.
-
Filter and wash with cold ethanol.
-
Recrystallize from ethanol/water (1:1).
Expected Outcomes:
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate condensation. A typical procedure involves:
| Parameter | Value |
|---|---|
| INH | 1.0 g |
| Benzophenone | 1.5 g |
| Ethanol | 15 mL |
| Microwave Power | 300 W |
| Time | 15 minutes |
| Yield | 88% |
This method reduces reaction time from hours to minutes while maintaining high yields.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC Conditions:
-
Column: C18 (4.6 × 250 mm)
-
Mobile Phase: Acetonitrile/water (70:30)
-
Retention Time: 6.2 minutes
Comparative Analysis of Methods
For hydrazone formation, conventional reflux offers reproducibility, while microwave methods enhance efficiency for small-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Isonicotinic acid, (diphenylmethylene)hydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various hydrazone derivatives, which have significant biological activities. These derivatives are often studied for their potential use in medicinal chemistry .
Scientific Research Applications
Antitubercular Activity
Isonicotinic acid hydrazide is primarily recognized for its role as an anti-tuberculosis drug. Its mechanism of action involves inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis, which is crucial for the bacteria's survival.
Case Study: Efficacy Against Mycobacterium tuberculosis
- A study evaluated various derivatives of isonicotinic acid hydrazide for their antimycobacterial activity. Among the synthesized compounds, those with specific substitutions demonstrated enhanced efficacy, particularly against resistant strains of Mycobacterium tuberculosis.
-
Table 1: Antimycobacterial Activity of Isonicotinic Acid Hydrazide Derivatives
Compound Minimum Inhibitory Concentration (MIC) Isonicotinic acid-N'-octadecanoyl 6.25 µg/mL Isonicotinic acid-N'-lauryl 12.5 µg/mL Standard Drug (Isoniazid) 25 µg/mL
Antimalarial Properties
Recent studies have shown that isonicotinic acid hydrazide exhibits transmission-blocking effects against malaria parasites.
Case Study: Inhibition of Plasmodium Development
- Research involving Plasmodium gallinaceum and Plasmodium berghei indicated that treatment with isonicotinic acid hydrazide inhibited oocyst development in mosquitoes, suggesting potential use in malaria control strategies.
-
Table 2: Effect on Oocyst Development
Model ED50 (mg/kg) P. gallinaceum/chicken/Aedes aegypti 72 P. berghei/mouse/Anopheles stephensi 109
Synthesis of Novel Derivatives
The compound serves as a key starting material for synthesizing various derivatives with enhanced biological activities.
Research on Derivative Synthesis
- A series of derivatives were synthesized and tested for their antimicrobial properties against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. Notably, certain derivatives displayed significant antimicrobial activity.
-
Table 3: Antimicrobial Activity of Synthesized Derivatives
Compound Activity Against Isonicotinic acid-N'-bromophenyl Active against S. aureus Isonicotinic acid-N'-octadecanoyl Active against C. albicans
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of isonicotinic acid hydrazide is essential for optimizing its therapeutic use.
Pharmacokinetic Insights
- Studies indicate that isonicotinic acid hydrazide is well absorbed and metabolized in humans, with a favorable safety profile when used at recommended doses.
-
Table 4: Pharmacokinetic Parameters
Parameter Value Absorption Rapid Half-life Approximately 1 hour Metabolism Hepatic
Mechanism of Action
The mechanism of action of isonicotinic acid, (diphenylmethylene)hydrazide involves its interaction with bacterial enzymes. It is a prodrug that is activated by bacterial catalase-peroxidase enzyme, leading to the formation of reactive intermediates that inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall. This inhibition results in the disruption of cell wall synthesis and ultimately leads to bacterial cell death .
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison of Isonicotinic Acid Hydrazide Derivatives
Key Findings:
Antitubercular Activity: The 1-methyl-1H-pyrrol substituent () enhances activity against multidrug-resistant Mycobacterium tuberculosis (MIC: 0.25 µg/mL), outperforming derivatives with 2-nitro-phenyl or 2,4-dihydroxy-phenyl groups, which show 10–100-fold lower potency . Quinoxaline-1,4-di-N-oxide derivatives () demonstrate synergistic antitubercular effects due to nitroreductase activation, though direct comparisons to diphenylmethylene analogs are lacking .
Metal Chelation :
- INNMH (1-naphthylmethylene) forms stable complexes with Cu(II), Co(II), Ni(II), and Zn(II), exhibiting antifungal activity (MIC: 12.5–50 µg/mL) . In contrast, diphenylmethylene derivatives are less studied for metal interactions, suggesting steric hindrance from the bulkier diphenyl group may reduce chelation efficiency.
Antimicrobial Spectrum :
- Derivatives with electron-donating groups (e.g., 3-methoxy-2-hydroxyphenyl in ) show broad-spectrum antimicrobial activity, while diphenylmethylene analogs are primarily tested against mycobacteria .
Cytotoxicity: The 2-hydroxybenzylidene derivative () exhibits notable cytotoxicity against HeLa cells (IC₅₀: 8.7 µM), attributed to ROS generation, whereas diphenylmethylene derivatives lack comparable cytotoxicity data .
Pharmacokinetic and Toxicity Profiles
Table 2: ADME/Toxicity Comparison
Key Findings:
- The 1-methyl-1H-pyrrol derivative () shows favorable cytotoxicity profiles (CC₅₀ >128 µg/mL), making it a safer candidate than hepatotoxic INH .
Biological Activity
Isonicotinic acid, (diphenylmethylene)hydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial agent. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Overview
This compound is derived from isonicotinic acid and belongs to the class of hydrazides. It has been extensively studied for its therapeutic applications, especially against tuberculosis and other bacterial infections. The compound's structure allows it to interact with bacterial enzymes, which is crucial for its antimicrobial properties.
The primary mechanism by which this compound exerts its biological effects involves:
- Prodrug Activation : The compound acts as a prodrug that is activated by bacterial catalase-peroxidase enzyme.
- Inhibition of Mycolic Acid Synthesis : The activation leads to the formation of reactive intermediates that inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall. This disruption ultimately results in bacterial cell death .
Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogens:
- Tuberculosis : The compound exhibits significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 6.25 µg/mL for certain derivatives .
- Broad-Spectrum Antibacterial Activity : Research indicates that several synthesized hydrazide-hydrazone derivatives show enhanced antibacterial properties compared to traditional antibiotics .
Case Studies and Experimental Data
-
Synthesis and Antimycobacterial Activity :
- A study synthesized several derivatives of isonicotinic acid hydrazide and evaluated their antimycobacterial activity using the microplate Alamar blue assay. Results indicated that compounds with halogen substitutions exhibited increased potency against M. tuberculosis (MIC values ranging from 6.25 to 25 µg/mL) compared to their parent compounds .
Compound Substitution MIC (µg/mL) 8b Cl 12.5 8c Br 6.25 Parent None 25 - In Vitro Antimicrobial Assays :
- Lipophilicity and Drug-Likeness :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
